![molecular formula C23H24N2O5 B2780126 2-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one CAS No. 898441-93-5](/img/structure/B2780126.png)
2-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one
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Overview
Description
The compound “2-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one” is a complex organic molecule that contains several functional groups. It has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. Additionally, it has a pyran ring, which is a six-membered ring with one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyran rings would contribute to the compound’s aromaticity, while the piperazine ring would likely make the molecule more basic .Chemical Reactions Analysis
The compound could undergo various chemical reactions. For example, the furan ring might undergo electrophilic aromatic substitution. The piperazine ring could participate in acid-base reactions. The ether and amide groups might be cleaved under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by the polar groups it contains. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Antibacterial Activity
Furan derivatives have been extensively studied for their antibacterial properties. They are known to be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria . The structural flexibility of furan compounds allows for the synthesis of novel antibacterial agents that can help combat microbial resistance, which is a growing global issue.
Antitubercular Agents
The fight against tuberculosis (TB) has led to the design and synthesis of furan derivatives as potent anti-tubercular agents. These compounds have been evaluated for their activity against Mycobacterium tuberculosis, the bacterium responsible for TB . The development of new drugs in this field is crucial due to the emergence of multi-drug resistant strains of TB.
Anti-inflammatory and Analgesic Properties
Furan derivatives exhibit significant anti-inflammatory and analgesic effects, making them potential candidates for the treatment of pain and inflammation-related disorders. Their mechanism of action often involves the modulation of inflammatory pathways and signaling molecules .
Anticancer Activity
The anticancer potential of furan derivatives is a promising area of research. These compounds can interact with various cellular targets, leading to the inhibition of cancer cell growth and proliferation. The design of furan-based drugs aims to exploit their ability to induce apoptosis in cancer cells .
Antiviral Applications
Furan derivatives have shown antiviral activity against a variety of viral infections. Their structural diversity allows for the targeting of different stages of the viral life cycle, which can lead to the development of new antiviral therapies .
Neuroprotective Effects
The neuroprotective properties of furan derivatives make them potential therapeutic agents for neurodegenerative diseases. They can provide protection against neuronal damage and have been studied for their role in treating conditions such as Parkinson’s disease .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-17-4-2-5-18(12-17)15-30-22-16-29-19(13-20(22)26)14-24-7-9-25(10-8-24)23(27)21-6-3-11-28-21/h2-6,11-13,16H,7-10,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTYTTYBTZYKRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one |
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